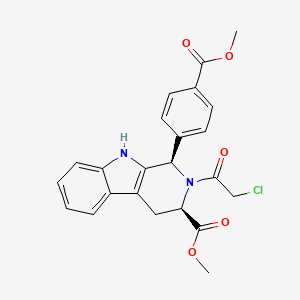

(1R,3R)-Rsl3

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

Molekularformel |

C23H21ClN2O5 |

|---|---|

Molekulargewicht |

440.9 g/mol |

IUPAC-Name |

methyl (1R,3R)-2-(2-chloroacetyl)-1-(4-methoxycarbonylphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylate |

InChI |

InChI=1S/C23H21ClN2O5/c1-30-22(28)14-9-7-13(8-10-14)21-20-16(15-5-3-4-6-17(15)25-20)11-18(23(29)31-2)26(21)19(27)12-24/h3-10,18,21,25H,11-12H2,1-2H3/t18-,21-/m1/s1 |

InChI-Schlüssel |

TXJZRSRTYPUYRW-WIYYLYMNSA-N |

Isomerische SMILES |

COC(=O)[C@H]1CC2=C([C@H](N1C(=O)CCl)C3=CC=C(C=C3)C(=O)OC)NC4=CC=CC=C24 |

Kanonische SMILES |

COC(=O)C1CC2=C(C(N1C(=O)CCl)C3=CC=C(C=C3)C(=O)OC)NC4=CC=CC=C24 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

(1R,3R)-Rsl3 mechanism of action in ferroptosis

An In-Depth Technical Guide on the Mechanism of Action of (1R,3R)-RSL3 in Ferroptosis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation. This compound has emerged as a potent and specific inducer of ferroptosis, making it an invaluable tool for studying this cell death modality and a potential therapeutic agent. This technical guide delineates the core mechanism of action of this compound, detailing the involved signaling pathways, providing quantitative data from key studies, and outlining experimental protocols for its investigation.

Core Mechanism of Action: Direct Inhibition of GPX4

The primary mechanism by which this compound induces ferroptosis is through the direct and covalent inhibition of Glutathione Peroxidase 4 (GPX4).[1][2][3] GPX4 is a unique selenoprotein enzyme that plays a critical role in cellular antioxidant defense by reducing lipid hydroperoxides to non-toxic lipid alcohols, using glutathione (GSH) as a cofactor.[2]

The specific stereoisomer, (1S,3R)-RSL3, is the active form that potently induces ferroptosis.[2] By binding to and inactivating GPX4, RSL3 disables the cell's primary defense against the accumulation of lipid reactive oxygen species (ROS). This inactivation is independent of GSH depletion, distinguishing RSL3's mechanism from other ferroptosis inducers like erastin, which inhibits the cystine/glutamate antiporter system Xc-, leading to GSH depletion.

The inhibition of GPX4 by RSL3 leads to a cascade of downstream events culminating in cell death:

-

Accumulation of Lipid Peroxides: With GPX4 inactivated, lipid hydroperoxides, particularly those derived from polyunsaturated fatty acids (PUFAs) within cellular membranes, accumulate unchecked.

-

Iron-Dependent Fenton Reaction: The presence of labile iron is crucial for ferroptosis. Ferrous iron (Fe2+) can react with accumulated lipid hydroperoxides in a Fenton-like reaction, generating highly reactive lipid radicals. These radicals can then propagate a chain reaction of lipid peroxidation, leading to extensive damage to cellular membranes.

-

Oxidative Damage and Membrane Disruption: The widespread lipid peroxidation results in a loss of membrane integrity, increased membrane permeability, and eventual cell rupture and death.

Signaling Pathway of RSL3-Induced Ferroptosis

The signaling cascade initiated by RSL3 is centered on the inactivation of GPX4 and the subsequent iron-dependent lipid peroxidation.

Caption: Signaling pathway of this compound-induced ferroptosis.

Quantitative Data on RSL3-Induced Ferroptosis

The following table summarizes key quantitative data from studies investigating the effects of RSL3.

| Cell Line | RSL3 Concentration/IC50 | Outcome Measure | Key Findings | Reference |

| HCT116 (Colorectal Cancer) | 4.084 µM (24h IC50) | Cell Viability (CCK-8) | RSL3 induces dose- and time-dependent cell death. | |

| LoVo (Colorectal Cancer) | 2.75 µM (24h IC50) | Cell Viability (CCK-8) | RSL3 induces dose- and time-dependent cell death. | |

| HT29 (Colorectal Cancer) | 12.38 µM (24h IC50) | Cell Viability (CCK-8) | RSL3 induces dose- and time-dependent cell death. | |

| SH-SY5Y (Neuroblastoma) | 10 µM and 20 µM | ROS Production (H2DCFDA) | RSL3 treatment leads to a time-dependent increase in intracellular ROS. | |

| SH-SY5Y (Neuroblastoma) | 5 µM (3h) | Lipid Peroxidation (BODIPY C11) | Significant increase in the ratio of oxidized to reduced BODIPY C11, indicating lipid peroxidation. | |

| HT-1080 (Fibrosarcoma) | 1.0 µM (6h) | Cysteine Reactivity | RSL3 treatment perturbs the reactivity of specific cysteine residues in the proteome. | |

| DU-145 (Prostate Cancer) | 0.3 µM (with 100 µM FAC) | Cell Viability | Iron supplementation with Ferric Ammonium Citrate (FAC) enhances RSL3-induced cell death. | |

| TRAMP-C2 (Mouse Prostate Cancer) | 1.0 µM (with 100 µM FAC) | Cell Viability | Iron supplementation enhances RSL3-induced ferroptosis. | |

| H9c2 (Cardiomyocytes) | Not specified | Mitochondrial Fragmentation | RSL3 induced a 1.9-fold increase in fragmented mitochondria, which was attenuated by Ferrostatin-1. |

Experimental Protocols for Studying RSL3-Induced Ferroptosis

Detailed methodologies are crucial for the reproducible investigation of RSL3's effects.

Cell Viability Assay (CCK-8)

Objective: To quantify the cytotoxic effect of RSL3.

Materials:

-

Target cell line (e.g., HCT116, HT-1080)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

This compound (stock solution in DMSO)

-

Cell Counting Kit-8 (CCK-8)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of RSL3 in complete growth medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

-

Replace the medium in each well with the medium containing the desired concentrations of RSL3. Include a vehicle control (DMSO only).

-

Incubate the plate for the desired time period (e.g., 24, 48 hours) at 37°C in a 5% CO2 incubator.

-

Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Measurement of Intracellular ROS (DCFH-DA Assay)

Objective: To detect the generation of intracellular reactive oxygen species.

Materials:

-

Target cell line

-

6-well plates or black-walled 96-well plates

-

RSL3

-

2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope or plate reader

Procedure:

-

Seed cells in the appropriate plates and allow them to adhere.

-

Treat the cells with RSL3 at the desired concentration and for the specified time.

-

Wash the cells twice with warm PBS.

-

Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C in the dark.

-

Wash the cells twice with PBS to remove excess probe.

-

Measure the fluorescence intensity (excitation ~485 nm, emission ~525 nm) using a fluorescence microscope or plate reader.

Assessment of Lipid Peroxidation (BODIPY 581/591 C11 Staining)

Objective: To specifically measure lipid peroxidation.

Materials:

-

Target cell line

-

Glass-bottom dishes or black-walled 96-well plates

-

RSL3

-

BODIPY 581/591 C11 probe

-

Live-cell imaging medium

-

Confocal microscope or flow cytometer

Procedure:

-

Seed cells and treat with RSL3 as described above.

-

Towards the end of the treatment period, add BODIPY 581/591 C11 to the culture medium at a final concentration of 1-5 µM.

-

Incubate for 30-60 minutes at 37°C.

-

Wash the cells with live-cell imaging medium.

-

Image the cells using a confocal microscope. The unoxidized probe fluoresces red (emission ~590 nm), while the oxidized probe fluoresces green (emission ~510 nm).

-

Alternatively, cells can be harvested and analyzed by flow cytometry, measuring the shift in fluorescence from red to green.

-

The ratio of green to red fluorescence intensity is used to quantify lipid peroxidation.

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for investigating RSL3-induced ferroptosis.

Caption: A typical experimental workflow for studying RSL3-induced ferroptosis.

Conclusion

This compound is a powerful chemical probe for inducing and studying ferroptosis. Its specific mechanism of action, the direct inhibition of GPX4, provides a clear and direct means to trigger iron-dependent lipid peroxidation and subsequent cell death. Understanding this mechanism is fundamental for researchers in the fields of cell biology, cancer biology, and neurodegenerative diseases, and is critical for the development of novel therapeutic strategies that leverage the ferroptotic pathway. The experimental protocols and quantitative data provided in this guide offer a solid foundation for the rigorous investigation of RSL3's role in cellular physiology and pathology.

References

(1R,3R)-RSL3: An In-Depth Technical Guide on its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1R,3R)-RSL3 is a stereoisomer of the well-characterized ferroptosis inducer, (1S,3R)-RSL3. While (1S,3R)-RSL3 is a potent and specific inhibitor of Glutathione Peroxidase 4 (GPX4), leading to the accumulation of lipid reactive oxygen species (ROS) and subsequent ferroptotic cell death, this compound has traditionally been considered its inactive counterpart and utilized as a negative control in research settings[1][2][3]. However, recent evidence has emerged suggesting that this compound may exhibit biological activity in certain contexts, challenging the established consensus[4]. This technical guide provides a comprehensive overview of the biological activity of this compound, presenting both the classical understanding and the latest, contrasting findings.

Core Biological Activity: A Tale of Two Isomers

The biological activity of RSL3 is highly dependent on its stereochemistry. The (1S,3R) isomer is the active form that potently induces ferroptosis by directly inhibiting GPX4[5]. In contrast, this compound has been consistently reported to be inactive as a GPX4 inhibitor and ferroptosis inducer in most experimental systems.

The Prevailing View: Inactivity of this compound

Numerous studies have demonstrated the inability of this compound to induce cell death or inhibit GPX4 activity when used at concentrations where (1S,3R)-RSL3 is highly potent. This stereospecificity is a key feature of the interaction between RSL3 and its target.

Emerging Evidence of this compound Activity

A recent study has challenged the notion of this compound's inactivity. This research, focusing on a panel of colorectal cancer (CRC) cell lines, reported that this compound exhibits equipotent cytotoxic activity to its (1S,3R) counterpart. This suggests that in specific cellular contexts, this compound may induce cell death through a mechanism that is either independent of or parallel to GPX4 inhibition. Further investigation in this study using affinity purification-mass spectrometry with a biotinylated (1S,3R)-RSL3 probe revealed that it may act as a pan-inhibitor of the selenoproteome, targeting both the glutathione and thioredoxin peroxidase systems. This finding opens up the possibility that this compound might also interact with other cellular targets.

Quantitative Data

The majority of quantitative data available pertains to the active (1S,3R)-RSL3 isomer. However, for comparative purposes, this information is crucial for understanding the potency of the active compound against which this compound is typically compared.

Table 1: Cytotoxicity of RSL3 Isomers

| Compound | Cell Line | Cancer Type | IC50/EC50 (µM) | Assay Duration |

| (1S,3R)-RSL3 | HCT116 | Colorectal Cancer | 4.084 | 24 h |

| (1S,3R)-RSL3 | LoVo | Colorectal Cancer | 2.75 | 24 h |

| (1S,3R)-RSL3 | HT29 | Colorectal Cancer | 12.38 | 24 h |

| (1S,3R)-RSL3 | HN3 | Head and Neck Cancer | 0.48 | 72 h |

| (1S,3R)-RSL3 | HN3-rslR | Head and Neck Cancer | 5.8 | 72 h |

| (1S,3R)-RSL3 | A549 | Lung Cancer | 0.5 | 24 h |

| (1S,3R)-RSL3 | H1975 | Lung Cancer | 0.15 | 24 h |

| (1S,3R)-RSL3 | HT-1080 | Fibrosarcoma | 1.55 | 48 h |

| (1R,3S)-RSL3* | HT22 | Hippocampal | 5.2 | 16 h |

*Note: The data for (1R,3S)-RSL3 is included as it may represent a stereoisomer with low activity, though the exact relationship to this compound is not explicitly stated in the source.

Signaling Pathways

The primary signaling pathway associated with RSL3 involves the induction of ferroptosis via GPX4 inhibition. The following diagram illustrates the canonical pathway initiated by the active (1S,3R)-RSL3. The potential, yet-to-be-fully-elucidated, off-target or alternative pathways for this compound are currently under investigation.

Canonical (1S,3R)-RSL3-induced ferroptosis pathway.

Experimental Workflows

A typical workflow to investigate and compare the biological activities of this compound and (1S,3R)-RSL3 is outlined below.

Workflow for comparing RSL3 stereoisomer activity.

Experimental Protocols

Cell Viability Assay (Cell Counting Kit-8, CCK-8)

This protocol is adapted from studies investigating RSL3-induced cell death.

Objective: To determine the dose- and time-dependent cytotoxic effects of this compound and (1S,3R)-RSL3.

Materials:

-

Cells of interest

-

96-well flat-bottom microtiter plates

-

Complete cell culture medium

-

This compound and (1S,3R)-RSL3 stock solutions (e.g., in DMSO)

-

Cell Counting Kit-8 (CCK-8) solution

-

Microplate reader

Procedure:

-

Seed cells in 96-well plates at a density of 3,000-5,000 cells per well and incubate for 24 hours.

-

Prepare serial dilutions of this compound and (1S,3R)-RSL3 in complete culture medium. A vehicle control (e.g., DMSO) at the same final concentration as the highest compound concentration should be included.

-

Remove the medium from the wells and add 100 µL of the prepared compound dilutions or vehicle control.

-

Incubate the plates for the desired time points (e.g., 6, 12, 24, 48 hours).

-

Add 10 µL of CCK-8 solution to each well and incubate for an additional 1-2 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control wells.

Lipid Peroxidation Assay (C11-BODIPY 581/591 Staining)

This protocol is based on methods used to quantify lipid ROS accumulation following RSL3 treatment.

Objective: To measure the accumulation of lipid reactive oxygen species.

Materials:

-

Cells of interest

-

Suitable plates or dishes for cell culture

-

This compound and (1S,3R)-RSL3

-

C11-BODIPY 581/591 probe (stock solution in DMSO)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer or fluorescence microscope

Procedure:

-

Seed cells and allow them to adhere overnight.

-

Treat cells with the desired concentrations of this compound, (1S,3R)-RSL3, or vehicle control for a predetermined time (e.g., 6-24 hours).

-

During the last 30 minutes of treatment, add C11-BODIPY 581/591 probe to the culture medium to a final concentration of 2.5 µM and incubate at 37°C.

-

Harvest the cells (e.g., by trypsinization) and wash them with PBS.

-

Resuspend the cells in PBS for analysis.

-

Analyze the cells by flow cytometry. The oxidized probe fluoresces in the green channel (emission ~520 nm), while the reduced form fluoresces in the red channel (emission ~595 nm). An increase in the green to red fluorescence ratio indicates lipid peroxidation.

GPX4 Activity Assay (Coupled Enzyme Method)

This protocol is a generalized method based on commercially available kits and published procedures.

Objective: To directly measure the inhibitory effect of this compound and (1S,3R)-RSL3 on GPX4 enzymatic activity.

Materials:

-

Cell lysates from treated and untreated cells

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0, 2.0 mM EDTA)

-

NADPH solution

-

Glutathione (GSH) solution

-

Glutathione Reductase (GR) solution

-

Hydroperoxide substrate (e.g., Cumene Hydroperoxide)

-

96-well UV-transparent plate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare cell lysates from cells treated with this compound, (1S,3R)-RSL3, or vehicle control.

-

In a 96-well plate, add the assay buffer, NADPH solution, GSH solution, and GR solution to each well.

-

Add the cell lysate to the respective wells.

-

Incubate the plate at room temperature for 5-10 minutes.

-

Initiate the reaction by adding the hydroperoxide substrate.

-

Immediately begin monitoring the decrease in absorbance at 340 nm every 30-60 seconds for 5-10 minutes.

-

Calculate the rate of NADPH oxidation (ΔA340/min) from the linear portion of the curve. GPX4 activity is proportional to this rate.

Conclusion

References

The Crucial Role of Stereochemistry in the Ferroptosis-Inducing Activity of RSL3 Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

RSL3 (RAS-selective lethal 3) has emerged as a potent and widely utilized small molecule for inducing ferroptosis, a form of iron-dependent regulated cell death characterized by the accumulation of lipid peroxides. Its efficacy and specificity are intrinsically linked to its stereochemistry. This technical guide provides an in-depth exploration of the stereoisomers of RSL3, their differential biological activities, the underlying molecular mechanisms, and detailed experimental protocols for their study.

The Stereoisomers of RSL3

RSL3 possesses two stereocenters, giving rise to four possible diastereomers: (1S, 3R), (1R, 3S), (1S, 3S), and (1R, 3R). Extensive research has demonstrated that the biological activity of RSL3 is highly dependent on its stereochemical configuration, with the (1S, 3R)-RSL3 isomer being the most potent inducer of ferroptosis.

Quantitative Analysis of RSL3 Stereoisomer Activity

The differential activity of RSL3 stereoisomers is most evident when comparing their half-maximal effective concentrations (EC50) or half-maximal inhibitory concentrations (IC50) in various cell lines. The (1S, 3R) enantiomer consistently demonstrates significantly higher potency in inducing cell death compared to its counterparts.

| Stereoisomer | Cell Line | Assay Type | EC50/IC50 Value | Reference |

| (1S, 3R)-RSL3 | HT22 | Cell Death | 0.004 µM (4 nM) | [1] |

| (1R, 3S)-RSL3 | HT22 | Cell Death | 5.2 µM | [1] |

| (1S, 3R)-RSL3 | HT1080 | Cell Growth | 13 nM | [2] |

| (1R, 3R)-RSL3 | HT1080 | Cell Growth | 903 nM | [2] |

| (1S, 3R)-RSL3 | DLD1 | Cell Growth | ~1 µM | [2] |

| (1R, 3R)-RSL3 | DLD1 | Cell Growth | ~1 µM | |

| (1S, 3R)-RSL3 | HCT116 | Cell Growth | ~1 µM | |

| (1R, 3R)-RSL3 | HCT116 | Cell Growth | ~1 µM |

Table 1: Comparative activity of RSL3 stereoisomers in different cell lines. Note the significantly lower EC50/IC50 value for the (1S, 3R) isomer in most contexts, indicating higher potency.

Molecular Mechanisms of Action: Beyond GPX4 Inhibition

The primary and most well-established target of (1S, 3R)-RSL3 is Glutathione Peroxidase 4 (GPX4), a key enzyme that detoxifies lipid peroxides. The chloroacetamide moiety of RSL3 is thought to form a covalent bond with the selenocysteine residue in the active site of GPX4, leading to its irreversible inhibition.

However, emerging evidence reveals a more complex mechanism of action, suggesting that RSL3 functions as a broader inhibitor of the selenoproteome. Notably, the (1R, 3R)-RSL3 stereoisomer, which does not significantly inhibit GPX4, exhibits comparable potency to (1S, 3R)-RSL3 in certain colorectal cancer cell lines. This points to the existence of GPX4-independent ferroptosis induction pathways.

One such pathway involves the inhibition of Thioredoxin Reductase 1 (TXNRD1), another critical selenoenzyme in cellular redox control. Inhibition of TXNRD1 by RSL3 leads to the activation of Protein Disulfide Isomerase (PDI), which in turn catalyzes the dimerization of Nitric Oxide Synthase (NOS). This results in the accumulation of nitric oxide (NO) and reactive oxygen species (ROS), contributing to lipid peroxidation and ferroptosis.

Signaling Pathway of RSL3-Induced Ferroptosis

Caption: Signaling pathways of RSL3-induced ferroptosis.

Experimental Protocols

Synthesis and Stereochemical Assignment of RSL3

The stereospecific synthesis of RSL3 isomers is a complex process. While detailed, step-by-step protocols are proprietary or dispersed in the primary literature, the general approach involves stereoselective reactions to establish the two chiral centers. For many research applications, it is more practical to obtain the specific stereoisomers from commercial vendors who provide enantiomerically pure compounds. Key publications to consult for synthesis strategies of RSL3-based compounds include those focused on the development of RSL3 derivatives and degraders.

General Experimental Workflow for Studying RSL3 Activity

Caption: General workflow for investigating RSL3 stereoisomer activity.

Detailed Methodologies

1. Cell Viability Assay (CCK-8)

This assay measures cell proliferation and viability.

-

Materials: 96-well plates, Cell Counting Kit-8 (CCK-8) solution, microplate reader.

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of RSL3 stereoisomers for the desired time period (e.g., 24, 48 hours). Include a vehicle control (e.g., DMSO).

-

Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

2. Lipid ROS Measurement (C11-BODIPY 581/591 Assay)

This assay quantifies lipid peroxidation, a hallmark of ferroptosis.

-

Materials: C11-BODIPY 581/591 dye, flow cytometer or fluorescence microscope.

-

Procedure:

-

Culture cells and treat with RSL3 stereoisomers as desired.

-

Harvest the cells and wash with PBS.

-

Resuspend the cells in a buffer containing 2.5 µM C11-BODIPY 581/591 and incubate for 30 minutes at 37°C in the dark.

-

Wash the cells to remove excess dye.

-

Analyze the cells by flow cytometry. The oxidation of the polyunsaturated butadienyl portion of the dye results in a shift of the fluorescence emission peak from red to green, which can be detected in the FITC channel.

-

3. Western Blot Analysis

This technique is used to detect changes in the protein levels of key targets like GPX4 and TXNRD1.

-

Materials: Lysis buffer, protein assay kit, SDS-PAGE gels, transfer apparatus, primary and secondary antibodies.

-

Procedure:

-

Treat cells with RSL3 stereoisomers, then lyse the cells and quantify the protein concentration.

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane and incubate with primary antibodies against target proteins (e.g., GPX4, TXNRD1, and a loading control like GAPDH or β-actin).

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

4. Cellular Thermal Shift Assay (CETSA)

CETSA can be used to verify the direct binding of RSL3 to its cellular targets.

-

Materials: PCR tubes, thermocycler, lysis buffer, western blot equipment.

-

Procedure:

-

Treat intact cells with the RSL3 stereoisomer or vehicle control.

-

Harvest the cells, wash, and resuspend in PBS.

-

Aliquot the cell suspension into PCR tubes and heat to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler, followed by cooling.

-

Lyse the cells by freeze-thaw cycles.

-

Separate the soluble fraction (containing stabilized, unbound protein) from the precipitated, denatured protein by centrifugation.

-

Analyze the soluble fraction by western blot for the target protein. Ligand binding will stabilize the protein, leading to a higher amount remaining in the soluble fraction at elevated temperatures compared to the control.

-

Conclusion

The stereochemistry of RSL3 is a critical determinant of its biological activity. The (1S, 3R) isomer is the most potent inducer of ferroptosis, primarily through the inhibition of GPX4. However, the emerging understanding of RSL3 as a pan-selenoproteome inhibitor, with significant effects on TXNRD1, highlights the complexity of its mechanism of action and explains the activity of other stereoisomers. For researchers in cancer biology and drug development, a thorough understanding of the stereospecific effects of RSL3 is essential for the accurate interpretation of experimental results and for the design of novel therapeutics that leverage ferroptosis. The experimental protocols provided in this guide offer a robust framework for investigating the nuanced roles of each RSL3 stereoisomer.

References

Unraveling (1R,3R)-RSL3: A Technical Guide to its Discovery and Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1R,3R)-RSL3 has emerged as a significant chemical probe in the study of ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation. Initially characterized as an inactive stereoisomer of the potent ferroptosis inducer (1S,3R)-RSL3, recent evidence suggests a more complex biological role, including potential GPX4-independent mechanisms of action. This technical guide provides a comprehensive overview of the discovery and chemical synthesis of this compound, complete with detailed experimental protocols and quantitative data to support researchers in this evolving field.

Discovery and Biological Activity

RAS-selective lethal 3 (RSL3) was first identified in a screen for small molecules that are selectively lethal to cells expressing oncogenic RAS. The active enantiomer, (1S,3R)-RSL3, was subsequently characterized as a potent inducer of ferroptosis through the direct inhibition of glutathione peroxidase 4 (GPX4), a key enzyme in the detoxification of lipid peroxides.[1]

Initially, the (1R,3R) stereoisomer of RSL3 was often utilized as a negative control in ferroptosis studies due to its perceived inactivity against GPX4.[2] However, emerging research has challenged this view. Studies in certain colorectal cancer (CRC) cell lines have demonstrated that this compound exhibits equipotent activity to (1S,3R)-RSL3, suggesting a GPX4-independent mechanism of inducing cell death.[3][4][5] This finding has opened new avenues of investigation into the broader cellular targets of RSL3 stereoisomers and the intricacies of ferroptosis signaling.

Quantitative Biological Data

The following table summarizes the half-maximal effective concentration (EC50) values of this compound in various cell lines, highlighting its differential activity.

| Cell Line | Cancer Type | This compound EC50 (µM) | (1S,3R)-RSL3 EC50 (µM) | Reference |

| HT1080 | Fibrosarcoma | ~0.903 | ~0.013 | |

| DLD1 | Colorectal Cancer | ~1 | ~1 | |

| HCT116 | Colorectal Cancer | ~1 | ~1 | |

| RKO | Colorectal Cancer | ~1 | ~1 | |

| SW480 | Colorectal Cancer | ~1 | ~1 | |

| HT22 | Hippocampal | 5.2 | 0.004 |

Chemical Synthesis of this compound

Conceptual Synthetic Workflow

The synthesis of the RSL3 scaffold can be conceptually broken down into the following stages:

Detailed Experimental Protocols

This is a generalized protocol and requires optimization for stereoselectivity.

-

Reaction Setup: To a solution of D-tryptophan methyl ester hydrochloride (1 equivalent) in a suitable solvent such as dichloromethane or methanol, add methyl 4-formylbenzoate (1.1 equivalents).

-

Acid Catalysis: Add a catalytic amount of a Brønsted or Lewis acid (e.g., trifluoroacetic acid, TFA). The choice of catalyst and reaction conditions is critical for influencing the stereochemical outcome.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with a saturated solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the tetrahydro-β-carboline intermediate.

-

Reaction Setup: Dissolve the purified tetrahydro-β-carboline intermediate (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Base: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (1.5 equivalents), to the solution.

-

Acylating Agent: Slowly add chloroacetyl chloride (1.2 equivalents) to the reaction mixture at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.

-

Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to afford the final RSL3 product. Chiral high-performance liquid chromatography (HPLC) is then required to separate the diastereomers and isolate the (1R,3R) stereoisomer.

Quantitative Synthetic Data (Illustrative)

The following table provides illustrative quantitative data for the synthesis of RSL3 analogs. Actual yields and purity for this compound will depend on the specific optimized conditions.

| Step | Product | Starting Materials | Reagents | Yield (%) | Purity (%) |

| 1 | Tetrahydro-β-carboline | Tryptamine derivative, Aldehyde | Acid catalyst | 70-90 | >95 |

| 2 | RSL3 (racemic mixture) | Tetrahydro-β-carboline | Chloroacetyl chloride, DIPEA | 60-80 | >98 |

| 3 | This compound | RSL3 mixture | Chiral HPLC | Variable | >99 (e.e.) |

Signaling Pathways and Experimental Workflows

This compound's biological effects are primarily studied in the context of cell death pathways. While its interaction with GPX4 is debated, its ability to induce ferroptosis-like cell death in certain contexts points towards the induction of lipid peroxidation and reactive oxygen species (ROS) accumulation.

Ferroptosis Induction Pathway

The canonical ferroptosis pathway initiated by GPX4 inhibition provides a framework for understanding the potential downstream effects of this compound, even if the direct target differs.

References

- 1. Recharacterization of RSL3 reveals that the selenoproteome is a druggable target in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Asymmetric Biocatalytic Synthesis of 1‐Aryltetrahydro‐β‐carbolines Enabled by “Substrate Walking” - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis, and biological evaluation of RSL3-based GPX4 degraders with hydrophobic tags - PubMed [pubmed.ncbi.nlm.nih.gov]

role of (1R,3R)-Rsl3 in non-canonical ferroptosis

An In-Depth Technical Guide on the Role of Rsl3 in Non-Canonical Ferroptosis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation. The canonical pathway of ferroptosis induction is often described through the action of compounds that either deplete glutathione (GSH) or directly inhibit the selenoenzyme Glutathione Peroxidase 4 (GPX4). Rsl3 (RAS-selective lethal 3) is a well-established inducer of ferroptosis. It is crucial to distinguish between the stereoisomers of Rsl3: (1S,3R)-Rsl3 is the potent, active form that induces ferroptosis, while (1R,3R)-Rsl3 is its diastereomer and is widely used as an inactive, negative control in experiments.[1][2] This guide will focus on the mechanisms of the active (1S,3R)-Rsl3, with a particular emphasis on its emerging, non-canonical roles that extend beyond direct GPX4 inhibition.

The "canonical" mechanism of (1S,3R)-Rsl3 involves its direct binding to and inactivation of GPX4.[2][3] GPX4 is the primary enzyme responsible for reducing lipid hydroperoxides to non-toxic lipid alcohols, thereby protecting cellular membranes from oxidative damage. By inhibiting GPX4, (1S,3R)-Rsl3 causes a massive accumulation of lipid reactive oxygen species (ROS), leading to membrane damage and cell death.

"Non-canonical ferroptosis" can be defined as pathways that lead to iron-dependent lipid peroxidation but are independent of the canonical system Xc⁻/GSH/GPX4 axis, or involve additional mechanisms beyond GPX4 inhibition. Recent evidence suggests that the action of (1S,3R)-Rsl3 is more complex than previously understood, involving targets other than GPX4 and engaging additional signaling cascades that contribute to cellular demise.

Non-Canonical Mechanisms of (1S,3R)-Rsl3

Recent studies have uncovered that while (1S,3R)-Rsl3 is a potent GPX4 inhibitor, its cellular effects may be broader, involving other selenoproteins and signaling pathways. This has led to the proposal of non-canonical mechanisms of action.

Inhibition of Thioredoxin Reductase 1 (TXNRD1)

A significant non-canonical target of (1S,3R)-Rsl3 is Thioredoxin Redductase 1 (TXNRD1), another key selenoenzyme in cellular redox control. Some studies suggest that Rsl3 and the related compound ML162 are efficient inhibitors of TXNRD1 and may not directly inhibit GPX4 at all. This controversial finding suggests that some of the effects previously attributed to GPX4 inhibition might be mediated through TXNRD1.

Inhibition of TXNRD1 by (1S,3R)-Rsl3 has been shown to activate Protein Disulfide Isomerase (PDI). PDI, in its oxidized (active) state, then catalyzes the dimerization of Nitric Oxide Synthase (NOS), leading to the accumulation of nitric oxide (NO) and a subsequent increase in cellular ROS and lipid-ROS, ultimately triggering ferroptosis. This pathway represents a GPX4-independent mechanism for (1S,3R)-Rsl3 to induce ferroptotic cell death.

References

Preliminary Investigation of (1R,3R)-Rsl3 Cytotoxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the cytotoxic properties of RSL3, with a particular focus on the distinction between its stereoisomers and its role as a potent inducer of ferroptosis. This document outlines the core mechanisms of action, presents quantitative data on its cytotoxic effects, and provides detailed protocols for key experimental assays.

Introduction

RSL3 (RAS-selective lethal 3) has been identified as a small molecule that can induce a form of iron-dependent regulated cell death known as ferroptosis. This process is characterized by the accumulation of lipid-based reactive oxygen species (ROS) and is distinct from other cell death modalities such as apoptosis. The cytotoxic activity of RSL3 is highly dependent on its stereochemistry. The (1S,3R)-RSL3 isomer is a potent inducer of ferroptosis, whereas the (1R,3R)-Rsl3 isomer is largely considered inactive in many contexts, serving as a valuable negative control in experimental settings. However, some studies suggest that in certain cancer cell lines, the this compound stereoisomer can exhibit comparable potency to (1S,3R)-RSL3, indicating potential GPX4-independent mechanisms of action[1].

The primary and most well-characterized mechanism of (1S,3R)-RSL3-induced ferroptosis is the direct and covalent inhibition of glutathione peroxidase 4 (GPX4)[2][3]. GPX4 is a crucial enzyme that detoxifies lipid hydroperoxides. Its inactivation by (1S,3R)-RSL3 leads to an uncontrolled buildup of lipid ROS, culminating in oxidative damage to cellular membranes and eventual cell death[2]. Recent evidence also suggests that RSL3 may have broader effects, potentially inhibiting other selenoproteins such as thioredoxin reductase 1 (TXNRD1), which could also contribute to its cytotoxic effects.

Data Presentation: Cytotoxicity of RSL3 Isomers

The following tables summarize the cytotoxic effects of the active (1S,3R)-RSL3 isomer and provide a comparison with its less active enantiomer, (1R,3S)-RSL3, and the this compound stereoisomer. The half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) values are presented for various cancer cell lines.

Table 1: Cytotoxicity (IC50/EC50) of (1S,3R)-RSL3 in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50/EC50 (µM) | Incubation Time (hours) |

| HCT116 | Colorectal Cancer | 4.084 | 24 |

| LoVo | Colorectal Cancer | 2.75 | 24 |

| HT29 | Colorectal Cancer | 12.38 | 24 |

| HN3 | Head and Neck Cancer | 0.48 | 72 |

| HN3-rslR (resistant) | Head and Neck Cancer | 5.8 | 72 |

| NCI/ADR-RES | Ovarian Cancer | - | - |

| MCF-7/MXR | Breast Cancer | - | - |

Data compiled from multiple sources. Note: Some studies indicate effective concentrations without specifying IC50 values.

Table 2: Comparative Cytotoxicity of RSL3 Isomers

| Cell Line | Isomer | EC50 (µM) | Incubation Time (hours) |

| HT22 | (1S,3R)-RSL3 | 0.004 | 16 |

| HT22 | (1R,3S)-RSL3 | 5.2 | 16 |

| Colorectal Cancer Cell Panel | (1S,3R)-RSL3 | equipotent | - |

| Colorectal Cancer Cell Panel | This compound | equipotent | - |

Data for HT22 cells from. Information on colorectal cancer cell panel from.

Signaling Pathways and Experimental Workflows

To visually represent the complex processes involved in RSL3-induced cytotoxicity, the following diagrams have been generated using the DOT language.

Caption: RSL3-Induced Ferroptosis Signaling Pathway.

Caption: Experimental Workflow for Assessing RSL3 Cytotoxicity.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the cytotoxicity of RSL3.

LDH Cytotoxicity Assay

This assay quantifies the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture supernatant, serving as an indicator of compromised cell membrane integrity.

Materials:

-

Cells of interest

-

96-well flat-bottom cell culture plates

-

(1S,3R)-RSL3 and this compound

-

Vehicle control (e.g., DMSO)

-

Lysis buffer (e.g., 1% Triton X-100) for maximum LDH release control

-

Commercially available LDH cytotoxicity assay kit (containing substrate, cofactor, and dye solution)

-

Microplate reader capable of measuring absorbance at 490 nm and 680 nm

Procedure:

-

Cell Seeding: Seed cells at a predetermined optimal density (e.g., 1 x 10⁴ to 5 x 10⁴ cells/well) in a 96-well plate and incubate overnight.

-

Treatment: Treat cells with serial dilutions of (1S,3R)-RSL3 and this compound. Include wells for vehicle control (spontaneous LDH release) and maximum LDH release (add lysis buffer 30-45 minutes before the assay endpoint).

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes. Carefully transfer the supernatant to a new 96-well plate.

-

Assay Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.

-

Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

-

Stop Reaction: Add the stop solution provided in the kit to each well.

-

Data Acquisition: Measure the absorbance at 490 nm (for the formazan product) and 680 nm (background).

-

Calculation:

-

Subtract the 680 nm absorbance from the 490 nm absorbance for each well.

-

Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100

-

C11-BODIPY Lipid Peroxidation Assay

This assay utilizes the fluorescent probe C11-BODIPY 581/591 to measure lipid peroxidation. In its reduced state, the probe fluoresces red, and upon oxidation by lipid hydroperoxides, its fluorescence shifts to green.

Materials:

-

Cells of interest

-

Culture plates or dishes suitable for fluorescence microscopy or flow cytometry

-

C11-BODIPY 581/591 probe

-

DMSO (for stock solution)

-

Hanks' Balanced Salt Solution (HBSS) or PBS

-

Fluorescence microscope or flow cytometer

Procedure:

-

Cell Culture and Treatment: Culture and treat cells with RSL3 isomers and controls as described for the LDH assay.

-

Probe Loading:

-

Prepare a working solution of C11-BODIPY (e.g., 1-10 µM) in culture medium.

-

Remove the treatment medium from the cells and wash with PBS.

-

Add the C11-BODIPY working solution and incubate for 30-60 minutes at 37°C.

-

-

Washing: Remove the probe solution and wash the cells twice with PBS or HBSS.

-

Image Acquisition (Microscopy):

-

Add fresh PBS or HBSS to the cells.

-

Visualize the cells using a fluorescence microscope with appropriate filter sets for red (e.g., Texas Red) and green (e.g., FITC) fluorescence.

-

-

Data Acquisition (Flow Cytometry):

-

Harvest the cells by trypsinization or scraping.

-

Resuspend the cells in PBS or flow cytometry buffer.

-

Analyze the cells on a flow cytometer, measuring the fluorescence intensity in both the red and green channels.

-

-

Data Analysis:

-

For both microscopy and flow cytometry, the ratio of green to red fluorescence intensity is calculated. An increase in this ratio indicates a higher level of lipid peroxidation.

-

Intracellular Iron Assay

This protocol describes a colorimetric method using Ferene S to quantify the intracellular labile iron pool.

Materials:

-

Cells of interest

-

Reagent for cell lysis (e.g., RIPA buffer)

-

Ferene S solution

-

Iron standard solution (for standard curve)

-

Ascorbic acid

-

Ammonium acetate buffer

-

Microplate reader capable of measuring absorbance at 595 nm

Procedure:

-

Cell Collection and Lysis:

-

After treatment with RSL3 isomers, wash the cells with cold PBS and harvest them.

-

Lyse the cells using a suitable lysis buffer and centrifuge to pellet cell debris.

-

-

Sample Preparation:

-

Collect the supernatant (cell lysate).

-

Prepare a working solution containing Ferene S, ascorbic acid (to reduce Fe³⁺ to Fe²⁺), and ammonium acetate buffer.

-

-

Standard Curve: Prepare a series of iron standards of known concentrations.

-

Assay Reaction:

-

Add the cell lysates and iron standards to separate wells of a 96-well plate.

-

Add the Ferene S working solution to all wells.

-

Incubate at room temperature for at least 30 minutes (or as optimized) to allow for color development.

-

-

Data Acquisition: Measure the absorbance at 595 nm.

-

Calculation:

-

Generate a standard curve by plotting the absorbance of the iron standards against their concentrations.

-

Determine the iron concentration in the cell lysates by interpolating their absorbance values on the standard curve.

-

Normalize the iron concentration to the total protein concentration of the lysate (determined by a separate protein assay like BCA).

-

Conclusion

The investigation of this compound cytotoxicity, particularly in comparison to its active (1S,3R)-RSL3 stereoisomer, provides valuable insights into the mechanisms of ferroptosis. The provided data and experimental protocols offer a robust framework for researchers to explore the therapeutic potential of inducing ferroptosis in various disease models, especially in cancer. Careful consideration of the stereochemistry of RSL3 is paramount for accurate interpretation of experimental results. Further research into the potential GPX4-independent effects of RSL3 isomers may unveil novel therapeutic targets and strategies.

References

A Technical Guide to the Interaction of RSL3 with Selenoproteins: From Specific Target to Broad-Spectrum Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1S,3R)-RSL3, a potent small molecule inducer of ferroptosis, has been a cornerstone tool for studying this unique form of regulated cell death. Initially characterized as a specific, covalent inhibitor of the selenoprotein Glutathione Peroxidase 4 (GPX4), this paradigm has been challenged by recent, compelling evidence. This technical guide synthesizes the evolving understanding of RSL3's mechanism of action, detailing its interaction not only with GPX4 but with a broader range of selenoproteins. We present quantitative data from key studies, detailed experimental protocols for investigating these interactions, and visual diagrams of the associated signaling pathways and workflows. A crucial distinction is made between the active (1S,3R)-RSL3 isomer and its largely inactive diastereomer, (1R,3R)-RSL3, which is often employed as a negative control. This document serves as an in-depth resource for researchers utilizing RSL3, providing the context needed to design experiments and accurately interpret results in the fields of cell biology and drug discovery.

Introduction: Ferroptosis, Selenoproteins, and the RSL3 Probe

Ferroptosis is a form of regulated cell death characterized by iron-dependent accumulation of lipid hydroperoxides to lethal levels.[1][2] Unlike apoptosis or necrosis, it has distinct biochemical and morphological features, making it a promising target for therapeutic intervention, particularly in cancer.[3][4]

Central to the defense against ferroptosis are selenoproteins , a unique class of proteins that incorporate the 21st amino acid, selenocysteine (Sec), into their primary structure. The Sec residue, with its lower redox potential compared to cysteine, is often essential for the catalytic activity of these enzymes, many of which play critical antioxidant roles.[5]

Two key selenoproteins implicated in the ferroptosis pathway are:

-

Glutathione Peroxidase 4 (GPX4): A monomeric enzyme that directly reduces lipid hydroperoxides within biological membranes to their corresponding alcohols, using glutathione (GSH) as a cofactor. It is considered a master regulator of ferroptosis.

-

Thioredoxin Reductase 1 (TXNRD1): A cytosolic enzyme that maintains the reduced state of thioredoxin, which in turn reduces various peroxiredoxins and other substrates, contributing significantly to cellular redox homeostasis.

Ras-Selective Lethal 3 (RSL3) is a small molecule widely used to induce ferroptosis. It contains a chloroacetamide moiety, suggesting a mechanism involving covalent modification of a nucleophilic residue in its target protein(s). Crucially, the biological activity of RSL3 is stereospecific. The (1S,3R)-RSL3 isomer is the potent inducer of ferroptosis, while the This compound diastereomer is considered largely inactive and serves as an essential negative control in experiments to demonstrate target specificity. This guide will focus on the interactions of the active (1S,3R) isomer, referred to as RSL3, while referencing the (1R,3R) isomer as a control.

The Evolving Mechanism of Action of RSL3

The Initial Paradigm: Specific GPX4 Inactivation

-

Overexpression of GPX4 rendered cells resistant to RSL3-induced death.

-

Knockdown of GPX4 sensitized cells to RSL3.

-

RSL3 treatment led to the accumulation of lipid reactive oxygen species (ROS), a direct consequence of GPX4 inhibition, without depleting cellular GSH levels.

-

Only the (1S,3R) isomer, which was shown to bind GPX4, induced cell death, while the (1R,3R) isomer did not.

These foundational studies established RSL3 as a specific, covalent inactivator of GPX4, presumably through alkylation of the catalytic selenocysteine residue.

A Broader Perspective: RSL3 as a Pan-Selenoprotein Inhibitor

More recent investigations have challenged the notion of RSL3's specificity for GPX4. Several studies found that RSL3 failed to inhibit the enzymatic activity of purified, recombinant GPX4 in vitro, suggesting the requirement for other cellular factors or that GPX4 is not the direct target. One study proposed that the adaptor protein 14-3-3ε is required to facilitate RSL3-mediated inhibition of GPX4 in a cellular context.

Conversely, other research has demonstrated that RSL3 and another ferroptosis inducer, ML162, are potent inhibitors of a different selenoprotein, TXNRD1 . This finding was supported by cellular thermal shift assays (CETSA), which showed that RSL3 treatment stabilized TXNRD1 but not GPX4, indicating a direct interaction in cells.

Further broadening the target profile, affinity pull-down mass spectrometry experiments with biotinylated RSL3 probes in colorectal cancer cells revealed that RSL3 interacts with and inhibits multiple selenoproteins. These studies argue that the potent ferroptotic effect of RSL3 stems from the simultaneous inhibition of several key antioxidant systems, including both the glutathione and thioredoxin pathways, rather than the singular inactivation of GPX4.

Quantitative Analysis of RSL3 Interactions

The potency of RSL3 varies across different cell lines and experimental conditions. The following tables summarize key quantitative data from the literature.

Table 1: Cellular Potency of RSL3 in Inducing Cell Death

| Compound | Cell Line | Assay Type | Potency (IC₅₀ / EC₅₀) | Citation |

|---|---|---|---|---|

| (1S,3R)-RSL3 | HT1080 | Cell Growth | EC₅₀ ≈ 0.1 µM | |

| (1S,3R)-RSL3 | DU145 (Prostate Cancer) | Cell Viability | IC₅₀ ≈ 0.6 µM | |

| (1S,3R)-RSL3 | TRAMP-C2 (Prostate Cancer) | Cell Viability | IC₅₀ ≈ 1.2 µM | |

| (1S,3R)-RSL3 | A549 (Lung Cancer) | Cell Viability | IC₅₀ ≈ 0.5 µM | |

| (1S,3R)-RSL3 | SW480 (Colorectal Cancer) | Cell Viability (CCK-8) | IC₅₀ ≈ 1 µM (at 48h) |

| this compound | HT1080 | Cell Growth | EC₅₀ > 10 µM | |

Table 2: Biochemical Inhibition and Binding Affinity

| Compound | Target Protein | Assay Type | Potency / Affinity | Finding | Citation |

|---|---|---|---|---|---|

| (1S,3R)-RSL3 | Recombinant GPX4 | Enzymatic Activity | - | No direct inhibition observed | |

| (1S,3R)-RSL3 | TXNRD1 | Enzymatic Activity | IC₅₀ ≈ 70 nM | Potent inhibition | |

| (1S,3R)-RSL3 | His-GPX4(U46C) | Microscale Thermophoresis (MST) | K_d = 111 nM | Binds to cysteine mutant | |

| (1S,3R)-RSL3 | TXNRD1 | Cellular Thermal Shift Assay (CETSA) | ΔT_m = +4.6°C (at 500 µM) | Direct target engagement in cells |

| (1S,3R)-RSL3 | GPX4 | Cellular Thermal Shift Assay (CETSA) | No significant shift | No evidence of direct binding in cells | |

Signaling Pathways and Molecular Interactions

Diagrams generated using Graphviz provide a clear visual representation of the complex interactions involved.

The RSL3-Induced Ferroptosis Pathway

The following diagram illustrates the established and emerging targets of RSL3 in the induction of ferroptosis.

Caption: RSL3 induces ferroptosis by inhibiting multiple selenoproteins.

Stereoisomer Specificity of RSL3

This diagram clarifies the distinct activities of the (1S,3R) and (1R,3R) isomers of RSL3.

Caption: Activity of RSL3 is stereospecific, with (1S,3R) being the active isomer.

Key Experimental Methodologies

Detailed protocols are essential for reproducing and building upon existing research. Below are generalized methodologies for key experiments cited in the study of RSL3.

Protocol: Cell Viability Assay for RSL3 Potency

This protocol uses a colorimetric assay (e.g., CCK-8 or MTS) to determine the concentration of RSL3 that reduces cell viability by 50% (IC₅₀).

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

-

Compound Preparation: Prepare a serial dilution of (1S,3R)-RSL3 and the this compound control in appropriate cell culture medium. Include a vehicle control (e.g., DMSO).

-

Cell Treatment: Remove the old medium and add 100 µL of the medium containing the different concentrations of RSL3 isomers or vehicle to the wells.

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Reagent Addition: Add 10 µL of CCK-8 or 20 µL of MTS reagent to each well.

-

Final Incubation: Incubate for 1-4 hours at 37°C, protected from light, until a color change is apparent.

-

Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.

-

Data Analysis: Normalize the absorbance values to the vehicle-treated control wells and plot the percentage of viability against the logarithm of the compound concentration. Use a non-linear regression model (e.g., log(inhibitor) vs. response) to calculate the IC₅₀ value.

Protocol: Measurement of Cellular ROS with DCFH-DA

This protocol measures general ROS accumulation following RSL3 treatment using the fluorescent probe DCFH-DA.

-

Cell Culture: Seed cells in a 6-well plate or 6 cm dish and allow them to adhere overnight.

-

Treatment: Treat cells with the desired concentration of RSL3 for a specified time (e.g., 24 hours). Include a vehicle control.

-

Probe Loading: Wash the cells twice with serum-free medium or PBS. Add medium containing 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) and incubate for 20-30 minutes at 37°C.

-

Cell Harvesting: Wash the cells again to remove excess probe. Harvest the cells by trypsinization.

-

Flow Cytometry: Resuspend the cell pellet in PBS and analyze immediately using a flow cytometer. Excite the DCF at 488 nm and measure the emission at ~535 nm.

-

Analysis: Quantify the shift in mean fluorescence intensity in RSL3-treated cells compared to the control.

Workflow: Target Identification via Affinity Purification-Mass Spectrometry (AP-MS)

This workflow is used to identify the direct binding partners of RSL3 within the cell.

Caption: Workflow for identifying RSL3-binding proteins using AP-MS.

Conclusion and Future Directions

The narrative surrounding (1S,3R)-RSL3 has evolved from that of a specific GPX4 inhibitor to a broader, pan-selenoprotein-targeting compound. While GPX4 remains a critical component of the ferroptosis pathway, evidence strongly suggests that RSL3's potent activity is also due to its inhibition of TXNRD1 and other selenoproteins. This recharacterization has significant implications for its use as a chemical probe. Researchers must consider these polypharmacological effects when interpreting data from RSL3-based experiments. The inactive this compound isomer remains an indispensable control to distinguish on-target effects from non-specific chemistry of the chloroacetamide warhead.

For drug development professionals, the discovery that broad inhibition of the selenoproteome is a viable strategy to induce cancer cell death opens new therapeutic avenues. Future work should focus on:

-

Developing more selective chemical probes to dissect the individual roles of GPX4, TXNRD1, and other selenoproteins in regulating ferroptosis.

-

Investigating the therapeutic potential of targeting other components of the selenoprotein synthesis machinery, such as ALKBH8, as a novel anti-cancer strategy.

-

Characterizing the specific selenoprotein expression profiles of different cancer types to identify tumors that may be particularly vulnerable to this therapeutic approach.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Ferroptosis Inducer RSL3 Inhibits Cell Death by Camptothecin-Induced Apoptosis [scirp.org]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | RSL3 Drives Ferroptosis Through GPX4 Inactivation and ROS Production in Colorectal Cancer [frontiersin.org]

- 5. aacrjournals.org [aacrjournals.org]

Methodological & Application

Application Notes and Protocols for (1R,3R)-Rsl3 in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

(1R,3R)-Rsl3 , a potent and specific inhibitor of Glutathione Peroxidase 4 (GPX4), has emerged as a critical tool for inducing ferroptosis, a form of iron-dependent regulated cell death, in various cancer cell lines.[1][2][3] These application notes provide detailed protocols and quantitative data to guide researchers in utilizing this compound for studying ferroptosis and exploring its therapeutic potential in oncology.

Mechanism of Action

This compound induces ferroptosis by directly and covalently binding to the active site of GPX4.[2][4] GPX4 is a crucial enzyme that detoxifies lipid hydroperoxides to their corresponding alcohols, thereby protecting cells from lipid peroxidation. Inhibition of GPX4 by this compound leads to an accumulation of lipid reactive oxygen species (ROS), subsequent lipid peroxidation, and ultimately, iron-dependent cell death known as ferroptosis. This mechanism is distinct from other ferroptosis inducers like erastin, which depletes glutathione (GSH), an essential cofactor for GPX4 activity.

Signaling Pathway of this compound-Induced Ferroptosis

The signaling cascade initiated by this compound is centered on the inhibition of GPX4 and the subsequent accumulation of lipid-based reactive oxygen species.

Caption: Signaling pathway of this compound-induced ferroptosis.

Quantitative Data Summary

The following table summarizes the effective concentrations and IC50 values of this compound in various cancer cell lines as reported in the literature.

| Cell Line | Cancer Type | IC50 (24h) | Effective Concentration & Time | Reference |

| HCT116 | Colorectal Cancer | 4.084 µM | 3 µM for 24h | |

| LoVo | Colorectal Cancer | 2.75 µM | 3 µM for 24h | |

| HT29 | Colorectal Cancer | 12.38 µM | 3 µM for 24h | |

| HN3 | Head and Neck Cancer | 0.48 µM (72h) | 0-8 µM for 72h | |

| PC-3 | Prostate Cancer | Not specified | 0.01-1 µM for 24h | |

| Huh-7 | Liver Cancer | Not specified | 0.01-1 µM for 24h | |

| A549 | Lung Cancer | 0.5 µM | 1 nM - 100 µM for 24h | |

| H1975 | Lung Cancer | 150 nM | 1 nM - 100 µM for 24h | |

| Calu-1 | Lung Cancer | Not specified | 0-2 µM |

Experimental Protocols

General Experimental Workflow

A typical workflow for studying the effects of this compound on cancer cell lines involves cell culture, treatment with Rsl3, and subsequent analysis of cell viability, ROS production, and protein expression.

Caption: General experimental workflow for this compound studies.

Protocol 1: Cell Viability Assay (CCK-8 Method)

This protocol is adapted from studies on colorectal cancer cell lines.

Objective: To determine the cytotoxic effect of this compound on cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete culture medium (e.g., DMEM or McCoy's 5A)

-

96-well plates

-

This compound (dissolved in DMSO)

-

Cell Counting Kit-8 (CCK-8)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium.

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of Rsl3. Include a vehicle control (DMSO) at the same final concentration as the highest Rsl3 treatment.

-

Incubation with Rsl3: Incubate the cells with Rsl3 for the desired time points (e.g., 6, 12, 24, 48 hours).

-

CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.

-

Final Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol utilizes the DCFH-DA probe to detect intracellular ROS levels.

Objective: To measure the accumulation of intracellular ROS following this compound treatment.

Materials:

-

Cancer cell line of interest

-

6-well plates

-

Complete culture medium

-

This compound

-

2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) probe

-

Phosphate-buffered saline (PBS)

-

Flow cytometer or fluorescence microscope

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentration of this compound for the specified time as determined from viability assays.

-

Cell Harvesting: After treatment, harvest the cells by trypsinization and wash with PBS.

-

Staining: Resuspend the cells in serum-free medium containing 10 µM DCFH-DA.

-

Incubation: Incubate the cells in the dark for 30 minutes at 37°C.

-

Washing: Wash the cells twice with PBS to remove excess probe.

-

Analysis: Resuspend the cells in PBS and analyze immediately using a flow cytometer (excitation at 488 nm, emission at 525 nm) or visualize under a fluorescence microscope. Increased fluorescence intensity indicates higher intracellular ROS levels.

Protocol 3: Western Blotting for GPX4 Expression

This protocol is to assess the levels of GPX4 protein, a direct target of Rsl3.

Objective: To determine if this compound treatment affects the expression level of GPX4 protein.

Materials:

-

Cancer cell line of interest

-

6-well plates

-

Complete culture medium

-

This compound

-

RIPA lysis buffer with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer apparatus and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against GPX4

-

Secondary HRP-conjugated antibody

-

Loading control primary antibody (e.g., β-actin or GAPDH)

-

Chemiluminescence detection reagent

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound.

-

Cell Lysis: After treatment, wash cells with cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Sample Preparation: Prepare protein samples by adding Laemmli buffer and boiling for 5 minutes.

-

SDS-PAGE and Transfer: Load equal amounts of protein per lane, run on an SDS-PAGE gel, and transfer the proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary anti-GPX4 antibody overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Apply the chemiluminescence reagent and visualize the protein bands using an imaging system.

-

Stripping and Reprobing (Optional): The membrane can be stripped and reprobed with a loading control antibody to ensure equal protein loading.

Concluding Remarks

This compound is a valuable research tool for inducing and studying ferroptosis in cancer cells. The protocols and data presented here provide a foundation for investigating the role of ferroptosis in different cancer contexts and for the preclinical evaluation of ferroptosis-inducing agents. Researchers should optimize concentrations and treatment times for their specific cell lines of interest.

References

Application Notes and Protocols for Utilizing (1R,3R)-Rsl3 in Ferroptosis Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferroptosis is a regulated form of cell death characterized by the iron-dependent accumulation of lipid peroxides. (1S,3R)-Rsl3 is a potent and specific small-molecule inducer of ferroptosis that functions by covalently inhibiting the selenoenzyme Glutathione Peroxidase 4 (GPX4).[1][2][3] GPX4 is a critical enzyme responsible for reducing lipid hydroperoxides, thereby protecting cells from oxidative damage.[2] By inactivating GPX4, (1S,3R)-Rsl3 leads to an accumulation of lipid-based reactive oxygen species (ROS), causing damage to the cell membrane and ultimately culminating in ferroptotic cell death.[4] It is crucial to note that only the (1S,3R) diastereomer of Rsl3 is biologically active in inducing ferroptosis, while the (1R,3R) isomer serves as an inactive control. These application notes provide detailed protocols for employing (1R,3R)-Rsl3 and its active counterpart, (1S,3R)-Rsl3, in ferroptosis assays.

Mechanism of Action of (1S,3R)-Rsl3

(1S,3R)-Rsl3 induces ferroptosis through the direct inhibition of GPX4. This inhibition leads to a cascade of intracellular events, as depicted in the signaling pathway diagram below. The inactivation of GPX4 prevents the reduction of lipid hydroperoxides (L-OOH) to non-toxic lipid alcohols (L-OH). This results in the accumulation of lipid ROS, which, in the presence of iron, propagates lipid peroxidation, leading to membrane damage and cell death. Unlike some other ferroptosis inducers like erastin, Rsl3 does not deplete glutathione (GSH) levels to inhibit GPX4.

Caption: Signaling pathway of (1S,3R)-Rsl3-induced ferroptosis.

Data Presentation: Quantitative Effects of Rsl3

The following tables summarize the effective concentrations and IC50 values of Rsl3 in various cell lines as reported in the literature. These values can serve as a starting point for designing experiments.

Table 1: IC50 Values of (1S,3R)-Rsl3 in Colorectal Cancer Cell Lines (24-hour treatment)

| Cell Line | IC50 (µM) |

| HCT116 | 4.084 |

| LoVo | 2.75 |

| HT29 | 12.38 |

Table 2: Effective Concentrations and Incubation Times of Rsl3 in Various Cell Lines

| Cell Line | Rsl3 Concentration | Incubation Time | Effect | Reference |

| INS-1 | 10 µM | 1-6 h | Increased intracellular free iron and ROS | |

| Primary hippocampal cultures | 0.3, 3, 30 µM | 24 h | Decreased cell viability | |

| HT1080 | 1.0 µM | 6 h | Induction of ferroptosis | |

| Human macrophages | 10 µM | 6-24 h | Increased lipid ROS and decreased viability | |

| HT22 | 0.004 µM (1S,3R) vs 5.2 µM (1R,3S) | 16 h | Cell death |

Experimental Protocols

Protocol 1: General Ferroptosis Induction Assay using (1S,3R)-Rsl3

This protocol outlines a general workflow for inducing and assessing ferroptosis in cultured cells.

Caption: General workflow for a ferroptosis assay using Rsl3.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

(1S,3R)-Rsl3 (active compound)

-

This compound (inactive control, optional)

-

Ferrostatin-1 or Liproxstatin-1 (ferroptosis inhibitors)

-

DMSO (vehicle)

-

96-well plates

-

Phosphate-buffered saline (PBS)

-

Reagents for chosen assessment method (e.g., MTT, C11-BODIPY 581/591)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow cells to adhere overnight.

-

Preparation of Compounds: Prepare a stock solution of (1S,3R)-Rsl3 and this compound in DMSO. A typical stock concentration is 10 mM. Prepare working solutions by diluting the stock in a complete culture medium.

-

Treatment:

-

Remove the old medium from the wells.

-

Add fresh medium containing the desired concentrations of (1S,3R)-Rsl3. It is recommended to perform a dose-response experiment (e.g., 0.1 µM to 10 µM).

-

For negative controls, treat cells with the vehicle (DMSO) alone and with corresponding concentrations of this compound.

-

For rescue experiments, co-treat cells with (1S,3R)-Rsl3 and a ferroptosis inhibitor like Ferrostatin-1 (typically 1-10 µM).

-

-

Incubation: Incubate the plate for the desired time period (e.g., 6, 12, or 24 hours) at 37°C in a humidified incubator with 5% CO2.

-

Assessment of Ferroptosis: Following incubation, assess ferroptosis using one or more of the methods detailed below.

Protocol 2: Cell Viability Assessment using MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.

Procedure:

-

After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 3: Measurement of Lipid Peroxidation using C11-BODIPY 581/591

Principle: C11-BODIPY 581/591 is a fluorescent probe that shifts its emission from red to green upon oxidation of its polyunsaturated butadienyl portion, allowing for the ratiometric detection of lipid peroxidation.

Procedure:

-

After treatment with Rsl3, remove the medium and wash the cells with PBS.

-

Incubate the cells with 2.5 µM C11-BODIPY 581/591 in a serum-free medium for 30 minutes at 37°C.

-

Wash the cells twice with PBS.

-

Analyze the cells using a fluorescence microscope or flow cytometer. An increase in the green fluorescence signal (emission at ~520 nm) relative to the red fluorescence signal (emission at ~590 nm) indicates lipid peroxidation.

Protocol 4: Detection of Cellular Reactive Oxygen Species (ROS) using DCFH-DA

Principle: 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable probe that is de-esterified intracellularly and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Procedure:

-

Following Rsl3 treatment, wash the cells with PBS.

-

Incubate the cells with 10 µM DCFH-DA in a serum-free medium for 30 minutes at 37°C in the dark.

-

Wash the cells twice with PBS.

-

Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) using a fluorescence plate reader or flow cytometer.

Concluding Remarks

(1S,3R)-Rsl3 is a valuable chemical tool for inducing and studying ferroptosis. The provided protocols offer a framework for utilizing this compound in various experimental settings. It is essential to include appropriate controls, such as the inactive this compound enantiomer and ferroptosis inhibitors, to ensure the specificity of the observed effects. The optimal concentrations and incubation times for Rsl3 will vary depending on the cell type and experimental conditions, necessitating empirical determination for each new system.

References

recommended working concentration of (1R,3R)-Rsl3 in vitro

Introduction

(1R,3R)-Rsl3 is a potent and specific small molecule inducer of ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation.[1] It functions as a covalent inhibitor of Glutathione Peroxidase 4 (GPX4), a critical enzyme responsible for neutralizing lipid hydroperoxides.[1][2] By inactivating GPX4, this compound leads to an accumulation of lipid-based reactive oxygen species (ROS), ultimately causing cell membrane damage and ferroptotic cell death.[1] Notably, the stereoisomer (1S,3R)-Rsl3 is the more active form in inducing ferroptosis, while this compound is significantly less active and often used as a negative control in experiments.[3] This document provides detailed application notes and protocols for the in vitro use of this compound, with a focus on its application in studying ferroptosis.

Mechanism of Action

The primary mechanism of this compound involves the direct inhibition of GPX4. This inhibition leads to a cascade of events culminating in ferroptotic cell death.

Caption: Signaling pathway of this compound-induced ferroptosis.

Quantitative Data Summary

The effective working concentration of Rsl3 compounds varies significantly depending on the cell line, assay type, and incubation time. The following table summarizes reported in vitro concentrations for both the active (1S,3R)-Rsl3 and the less active this compound. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

| Compound | Cell Line | Assay Type | Concentration | Incubation Time | Notes |

| (1S,3R)-Rsl3 | MEFs and HT1080 cells | Function assay | 0.5 µM | 24 h | Induces ferroptosis. |

| Jurkat | Cell death assay | 0.1 µM | 24 h or 48 h | Cooperates with BV6 to induce cell death. | |

| Molt-4 | Cell death assay | 0.075 µM | Not specified | ||

| BJ-TERT/LT/ST/RASV12 | Growth inhibition | As low as 10 ng/mL | As early as 8 h | Potent and rapid killing of sensitive cells. | |

| TERT/LT/ST/RASV12 | Not specified | 1 µg/mL | 16 h | ||

| HT22 wild-type (WT) cells | Cell death | EC50 = 0.004 µM (4 nM) | 16 h | ||

| HN3 cells | Cell viability | IC50 = 0.48 µM | 72 h | ||

| HN3-rslR cells | Cell viability | IC50 = 5.8 µM | 72 h | Resistant cell line. | |

| HCT116 | Cell viability | IC50 = 4.084 µM | 24 h | ||

| LoVo | Cell viability | IC50 = 2.75 µM | 24 h | ||

| HT29 | Cell viability | IC50 = 12.38 µM | 24 h | ||

| This compound | HT22 wild-type (WT) cells | Cell death | EC50 = 5.2 µM | 16 h | Less active enantiomer. |

| HT1080 | Growth assay | EC50 = 903 nM | 72 h | Markedly less potent than (1S,3R)-Rsl3. | |

| DLD1, HCT116, RKO, SW480 | Growth assay | EC50 ~ 1 µM | 72 h | Exhibited nearly equipotent sensitivity to (1S,3R)-Rsl3 in these CRC cell lines. |

Experimental Protocols

Preparation of this compound Stock Solution

Proper preparation of the stock solution is critical for experimental reproducibility.

-

Reconstitution: this compound is typically supplied as a solid. It is soluble in dimethyl sulfoxide (DMSO). To prepare a stock solution, dissolve the compound in fresh, high-quality DMSO to a concentration of 10 mM. Sonication may be required to fully dissolve the compound.

-

Storage: Store the stock solution at -20°C or -80°C for long-term storage to maintain stability. Avoid repeated freeze-thaw cycles. For working solutions, further dilutions can be made in cell culture medium.

In Vitro Cell Viability Assay (e.g., CCK-8 or MTT)

This protocol outlines a general procedure for assessing the effect of this compound on cell viability.

Caption: Experimental workflow for assessing cell viability.

Materials:

-

This compound

-

DMSO

-

Appropriate cell culture medium

-

96-well cell culture plates

-

Cell line of interest

-

Cell Counting Kit-8 (CCK-8) or MTT reagent

-

Microplate reader

Procedure:

-